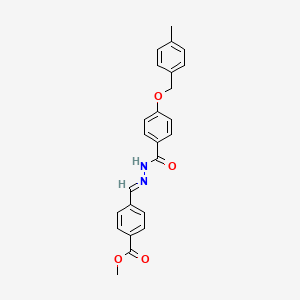![molecular formula C28H22Cl2N4O6S B11563493 N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563493.png)
N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features multiple functional groups, including dichlorophenyl, nitrophenyl, and benzenesulfonamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the dichlorophenyl and nitrophenyl derivatives, followed by coupling reactions to form the final product. Common reagents and conditions used in these reactions include:
Reagents: Dichlorobenzene, nitrobenzene, sulfonyl chloride, hydrazine derivatives.
Conditions: Catalysts (e.g., palladium, copper), solvents (e.g., dichloromethane, ethanol), and temperature control (e.g., reflux conditions).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group may yield an aminophenyl derivative.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.
相似化合物的比较
Similar Compounds
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and hydrazine-containing compounds.
Uniqueness
Structural Features: The combination of dichlorophenyl, nitrophenyl, and benzenesulfonamide groups in a single molecule is unique and may confer distinct chemical and biological properties.
属性
分子式 |
C28H22Cl2N4O6S |
|---|---|
分子量 |
613.5 g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C28H22Cl2N4O6S/c29-26-15-12-23(16-27(26)30)33(41(38,39)25-4-2-1-3-5-25)18-28(35)32-31-17-20-8-13-24(14-9-20)40-19-21-6-10-22(11-7-21)34(36)37/h1-17H,18-19H2,(H,32,35)/b31-17+ |
InChI 键 |
GSRROUZQGOLSLB-KBVAKVRCSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11563414.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide](/img/structure/B11563426.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11563432.png)

![2-(2,6-dimethylphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11563437.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563448.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563450.png)
![4-fluoro-N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563456.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11563462.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11563470.png)
![2-bromo-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563472.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide](/img/structure/B11563473.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide](/img/structure/B11563474.png)
![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11563477.png)
